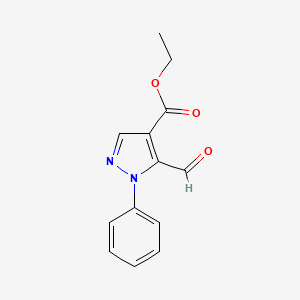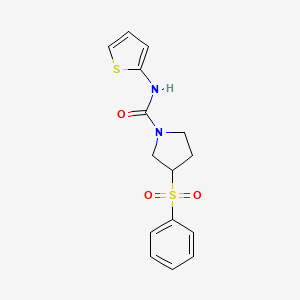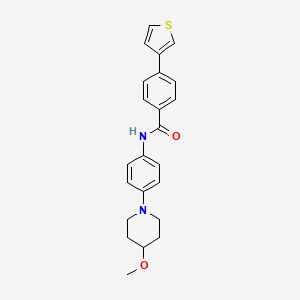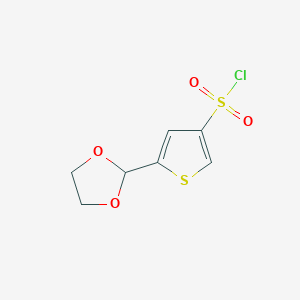
5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride is a chemical compound with the CAS Number: 2241140-95-2 . It has a molecular weight of 254.71 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7ClO4S2/c8-14(9,10)5-3-6(13-4-5)7-11-1-2-12-7/h3-4,7H,1-2H2 . This code provides a unique representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
A notable application of thiophenyl-chalcone derivatives, which includes compounds like 5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride, is in the area of antioxidant activity. Sönmez, Gür, and Sahin (2023) synthesized a series of thiophenyl-chalcones and evaluated their DPPH and ABTS activities. They found that these compounds exhibited significant antioxidant activity. Specifically, one derivative demonstrated higher ABTS activity than quercetin, a well-known antioxidant agent (Sönmez, Gür, & Sahin, 2023).
Synthesis and Reactivity
Pevzner (2001) investigated the reaction of formylfurancarboxylates with ethylene glycol, which forms compounds including (1,3-dioxolan-2-yl)furancarboxylates. These compounds, upon reduction, preserve the dioxolane ring, highlighting the stability and reactivity of this functional group in synthetic chemistry (Pevzner, 2001).
Solid-Phase Synthesis
Holte, Thijs, and Zwanenburg (1998) used polymer-supported sulfonyl chloride in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones. This approach, which could potentially involve 5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride, allows for the preparation of compounds with high enantiopurity, important in drug development (Holte, Thijs, & Zwanenburg, 1998).
Cytotoxicity Studies
Arsenyan, Rubina, and Domracheva (2016) studied the cytotoxicity of compounds synthesized from thiophene-2-sulfonamides, which are structurally related to 5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride. This study highlights the potential application of such compounds in evaluating cytotoxicity against various cancer cell lines (Arsenyan, Rubina, & Domracheva, 2016).
Eigenschaften
IUPAC Name |
5-(1,3-dioxolan-2-yl)thiophene-3-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO4S2/c8-14(9,10)5-3-6(13-4-5)7-11-1-2-12-7/h3-4,7H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNTXNSTMRXHOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CS2)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

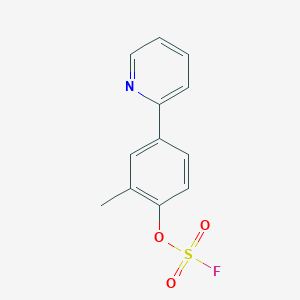

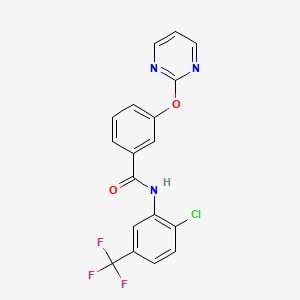
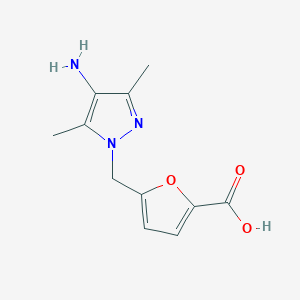
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-butylacetamide](/img/structure/B2408534.png)

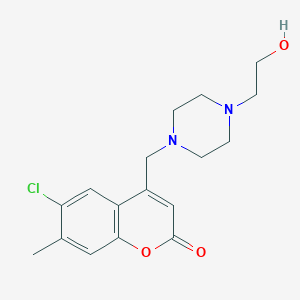
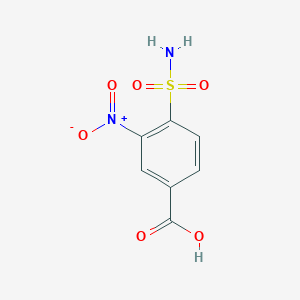
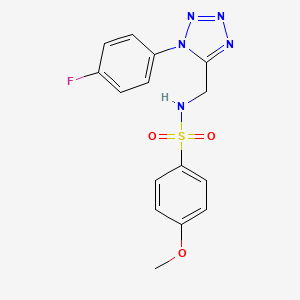
![N-(3-methylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2408543.png)
